![molecular formula C6H7ClN4 B1457783 Imidazo[1,2-a]pyrazin-3-amine hydrochloride CAS No. 56888-69-8](/img/structure/B1457783.png)

Imidazo[1,2-a]pyrazin-3-amine hydrochloride

Descripción general

Descripción

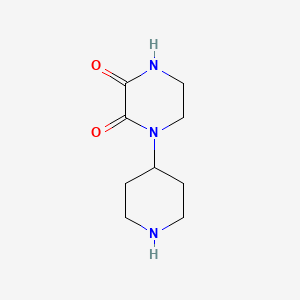

Imidazo[1,2-a]pyrazin-3-amine hydrochloride is a heterocyclic compound with a fused imidazole and pyrazine ring system. It belongs to the class of imidazo[1,2-a]pyrazines, which have gained attention due to their potential pharmaceutical applications. These compounds are considered privileged structures because of their occurrence in various natural products .

Synthesis Analysis

- Heteroannular and Photocatalytic Reactions : These innovative approaches offer new avenues for synthesis .

Molecular Structure Analysis

The molecular structure of Imidazo[1,2-a]pyrazin-3-amine hydrochloride consists of an imidazole ring fused with a pyrazine ring. The nitrogen atoms in the imidazole and pyrazine rings provide sites for potential interactions with biological targets .

Chemical Reactions Analysis

Imidazo[1,2-a]pyrazin-3-amine hydrochloride can participate in various chemical reactions, including nucleophilic substitutions, cyclizations, and condensations. These reactions can lead to the modification of the compound for specific applications .

Aplicaciones Científicas De Investigación

Antiproliferative Agents in Non-small Cell Lung Cancer

Imidazo[1,2-a]pyrazin-6-yl ureas, synthesized through 6-aminoimidazo[1,2-a]pyrazine as a key intermediate, have been found to display cytostatic activity against non-small cell lung cancer cell lines . Specifically, 1-(Imidazo[1,2-a]pyrazin-6-yl)-3-(4-methoxy-phenyl)urea was chosen for further mechanistic studies due to its promising results .

Targeting P53 in Cancer Treatment

These compounds have shown a selective dose-dependent response of P53-mutant NSCLC-N6-L16 cell line and overexpression of TP53 gene induced by this compound . This suggests a promising reactivation of p53 mutant in NSCLC-N6-L16 cell line .

Antimicrobial Agents

Imidazo[1,2-a]pyrazine-linked 1,2,3-triazole derivatives have been synthesized and tested for antimicrobial activity against various bacterial strains such as E. coli, P. aeruginosa, E. aerogenes, B. megaterium, S. aureus, and B. subtilis, and fungal strains like A. niger, and A. flavus . Some of these compounds showed high antibacterial and antifungal activity .

Versatile Scaffold in Organic Synthesis

Imidazo[1,2-a]pyrazine acts as a versatile scaffold in organic synthesis and drug development . It has been used in the synthesis of various heterocyclic compounds displaying diverse pharmacological activities .

Drug Discovery

Imidazo[1,2-a]pyrazine-linked 1,2,3-triazole derivatives have been identified as a lead structure for novel drug discovery . The novel synthetic approach to these derivatives is based on the click chemistry approach .

Optoelectronic Devices and Sensors

Imidazo[1,2-a]pyrazine derivatives have shown great potential in several research areas, including materials science . They have been reported in different technological applications, such as optoelectronic devices and sensors .

Mecanismo De Acción

Propiedades

IUPAC Name |

imidazo[1,2-a]pyrazin-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4.ClH/c7-5-3-9-6-4-8-1-2-10(5)6;/h1-4H,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNPYUEWIVHJIAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=CN=C2C=N1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Imidazo[1,2-a]pyrazin-3-amine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

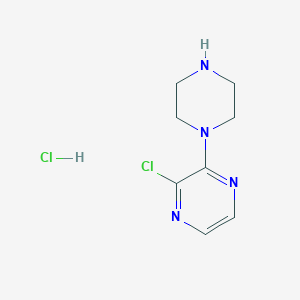

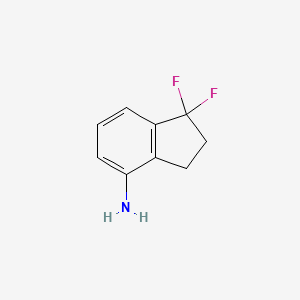

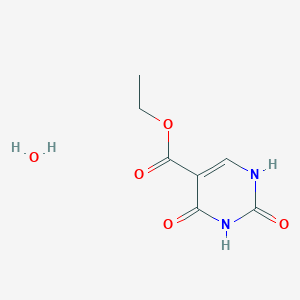

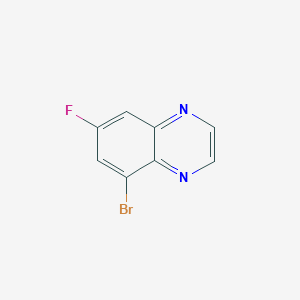

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-(Trifluoromethyl)pyrrolidin-2-yl]methanol](/img/structure/B1457713.png)

![3,3',3''-[nitrilotris(Methanediyl-1h-1,2,3-Triazole-4,1-Diyl)]tripropan-1-Ol](/img/structure/B1457715.png)

![2-[(1-Cyclohexylethyl)amino]ethan-1-ol hydrochloride](/img/structure/B1457716.png)

![6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B1457723.png)